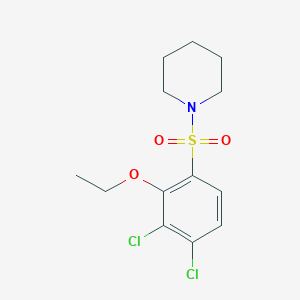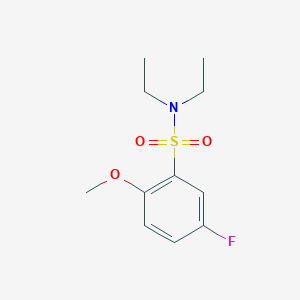![molecular formula C21H26N2O3S B288676 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPME is a sulfonamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is not fully understood. However, it is believed that 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether interacts with metal ions through its sulfonamide group, which forms a coordination complex with the metal ion. This interaction results in the activation of the fluorescence of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether.
Biochemical and Physiological Effects:
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, its potential as a fluorescent probe for the detection of metal ions in biological samples makes it a promising tool for studying metal ion homeostasis in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is its high selectivity for metal ions. This makes it a useful tool for the detection of specific metal ions in complex biological and environmental samples. Additionally, 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is relatively easy to synthesize and has good stability under a wide range of conditions. However, one of the limitations of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is its low quantum yield, which can limit its sensitivity for the detection of metal ions in low concentrations.
Direcciones Futuras
There are several future directions for the research on 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether. One of the most promising areas of research is the development of new fluorescent probes based on 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether that exhibit higher quantum yields and improved selectivity for specific metal ions. Additionally, the use of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether as a tool for studying metal ion homeostasis in cells and its potential applications in environmental monitoring are areas that warrant further investigation. Overall, 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether has the potential to be a useful tool for a wide range of scientific applications and its future development and research should be encouraged.
Métodos De Síntesis
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether can be synthesized using several methods. One of the most common methods is the reaction of 2-methyl-4-nitrophenol with cinnamylpiperazine in the presence of sodium hydride. The resulting compound is then treated with sulfuryl chloride to obtain 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether. Another method involves the reaction of 2-methyl-4-nitrophenol with cinnamylpiperazine in the presence of potassium carbonate and 18-crown-6 to obtain the intermediate, which is then treated with sodium bisulfite to yield 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether.
Aplicaciones Científicas De Investigación
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is its use as a fluorescent probe for the detection of metal ions. 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether has been shown to exhibit strong fluorescence in the presence of metal ions such as copper, zinc, and cadmium. This makes 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether a useful tool for the detection of these metal ions in biological and environmental samples.
Propiedades
Nombre del producto |
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether |
|---|---|
Fórmula molecular |
C21H26N2O3S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C21H26N2O3S/c1-18-17-20(10-11-21(18)26-2)27(24,25)23-15-13-22(14-16-23)12-6-9-19-7-4-3-5-8-19/h3-11,17H,12-16H2,1-2H3/b9-6+ |
Clave InChI |
RZLBFMNFIMQNOL-RMKNXTFCSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)OC |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)

![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)


![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)
